N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride
Description
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride is a structurally complex small molecule characterized by a fused tetrahydrothienopyridine core, substituted with a benzo[d]thiazole group at position 3 and a 6-ethyl moiety. The propanamide side chain is further modified with a phenylthio group, and the compound is stabilized as a hydrochloride salt to enhance solubility.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-phenylsulfanylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS3.ClH/c1-2-28-14-12-18-21(16-28)32-25(23(18)24-26-19-10-6-7-11-20(19)31-24)27-22(29)13-15-30-17-8-4-3-5-9-17;/h3-11H,2,12-16H2,1H3,(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFZJODSSXIHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCSC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound consists of several key moieties:
- Benzo[d]thiazole : Known for diverse biological activities.
- Tetrahydrothieno[2,3-c]pyridine : Contributes to the pharmacological potential.
- Phenylthio : Enhances interaction capabilities with biological targets.
The molecular formula is with a molecular weight of approximately 415.96 g/mol.
Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, derivatives containing the benzo[d]thiazole moiety have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| Compound A | 19.45 μM | 42.1 μM |
| Compound B | 26.04 μM | 31.4 μM |
| Compound C | 28.39 μM | 23.8 μM |
These values suggest that the synthesized derivatives demonstrate significant inhibitory activity against COX enzymes, which is crucial for developing anti-inflammatory drugs .
Structure–Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural characteristics. Preliminary SAR studies indicate that:
- The presence of electron-donating groups enhances biological activity.
- Modifications to the tetrahydrothieno structure can lead to improved potency against specific targets.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits potent anti-inflammatory activity comparable to established drugs such as indomethacin. In a study involving carrageenan-induced paw edema in rats:
- The compound significantly reduced edema formation.
- The effective dose (ED50) was calculated to be lower than that of standard anti-inflammatory agents.
Mechanistic Insights
Mechanistic studies using reverse transcription-polymerase chain reaction (RT-PCR) revealed that the compound downregulates the expression of inducible nitric oxide synthase (iNOS) and COX-2 in RAW264.7 macrophages. This suggests that it may exert its anti-inflammatory effects by modulating inflammatory pathways at the transcriptional level .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of tetrahydrothienopyridine derivatives with substitutions on the benzothiazole and pyridine rings. Key structural analogs include:
Key Observations :
- Position 6 Substituents : The ethyl group in the target compound balances lipophilicity and steric bulk compared to methyl (smaller, less hydrophobic) and isopropyl (bulkier, more lipophilic) analogs. This likely influences membrane permeability and target binding .
- This may alter APE1 binding affinity or off-target interactions .
Pharmacokinetic and Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs, a feature critical for oral bioavailability .
- Brain Exposure : The isopropyl analog demonstrates favorable brain penetration in mice, suggesting the ethyl variant may also achieve therapeutic CNS concentrations .
Research Findings and Data
NMR and Structural Analysis
- Regions of Chemical Shift Variation: NMR studies of related compounds (e.g., Rapa analogs) reveal that substituents in regions corresponding to positions 29–36 and 39–44 (tetrahydrothienopyridine core) induce distinct chemical shifts, directly correlating with substituent placement and binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
